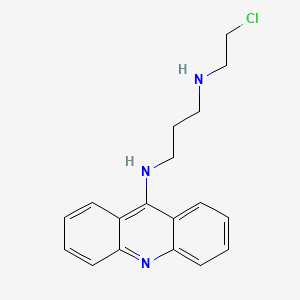
N-(9-Acridinyl)-N'-(2-chloroethyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: Acridine is reacted with 2-chloroethylamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a secondary amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The chloroethyl group can also form covalent bonds with DNA, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine
- Acridine Orange : A well-known acridine derivative used as a fluorescent dye.
- Amsacrine : An acridine derivative used as an anticancer agent.
Uniqueness
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is unique due to its specific structure, which combines the acridine moiety with a chloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72667-36-8 |
|---|---|
Molecular Formula |
C18H20ClN3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N'-acridin-9-yl-N-(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20ClN3/c19-10-13-20-11-5-12-21-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18/h1-4,6-9,20H,5,10-13H2,(H,21,22) |
InChI Key |
YIGBQRORWFIZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



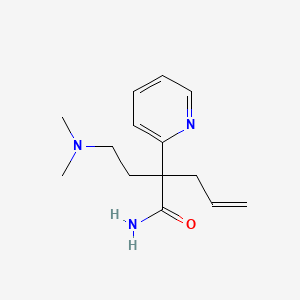
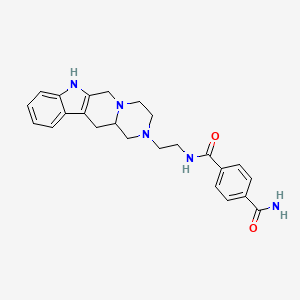
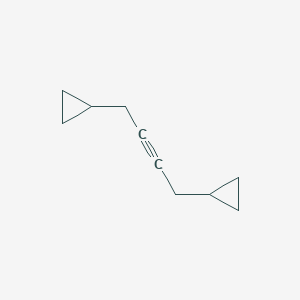

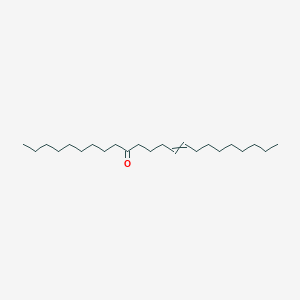
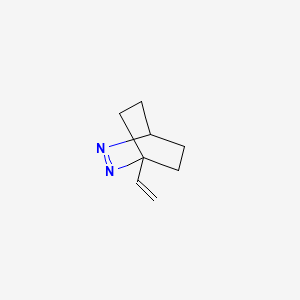
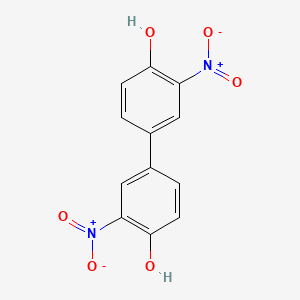

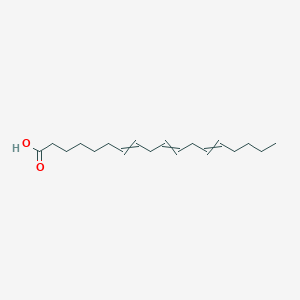
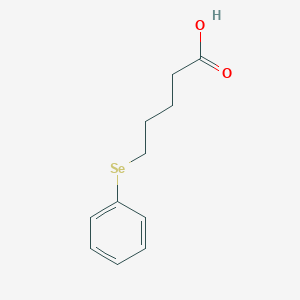


![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
